molecular formula C13H14O3 B8008404 Benzyl 2-oxocyclopentanecarboxylate

Benzyl 2-oxocyclopentanecarboxylate

Cat. No. B8008404
M. Wt: 218.25 g/mol
InChI Key: FSJLARHYALYBBD-UHFFFAOYSA-N
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Patent
US04695647

Procedure details

A mixture of 50 g. of methyl-2-oxocylopentanecarboxylate and 50 g. of redistilled benzyl alcohol was heated at 160° C. under a stream of nitrogen in a 500 ml. flask for 20 hours. Methanol distilled off as it was formed. The reaction mixture was subsequently cooled and the mixture distilled on the kugelrohr apparatus. The benzyl alcohol was removed by heating to 120° C. at 2 mm and the benzyl ester collected at 130° C. Yield was 45 g. (59%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10])=[O:4].C(O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:1]([O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10])=[O:4])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50 g
DISTILLATION
Type
DISTILLATION
Details
Methanol distilled off as it
CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was subsequently cooled
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled on the kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
The benzyl alcohol was removed
CUSTOM
Type
CUSTOM
Details
the benzyl ester collected at 130° C

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)C1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.